[1,4,2]Diazaphospholo[4,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4,2]Diazaphospholo[4,5-a]pyridine is a heterocyclic compound that incorporates nitrogen and phosphorus atoms within its ring structure.
Vorbereitungsmethoden
The synthesis of [1,4,2]Diazaphospholo[4,5-a]pyridine typically involves the condensation of 1-alkyl-2-aminopyridinium halides with phosphorus trichloride (PCl₃) in the presence of triethylamine (NEt₃). The reaction conditions and the nature of the 1-substituent determine the specific products formed . For example, the reaction can yield pyridinylidene aminodichlorophosphines or 4H-1,4,2-diazaphospholo[4,5-a]pyridines . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Chemischer Reaktionen
[1,4,2]Diazaphospholo[4,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Common reagents such as dimethyl sulfate can methylate the compound at the nitrogen atom.
Cycloaddition: The compound acts as a versatile dienophile or dipolarophile in cycloaddition reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[1,4,2]Diazaphospholo[4,5-a]pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which [1,4,2]Diazaphospholo[4,5-a]pyridine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s phosphorus and nitrogen atoms play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
[1,4,2]Diazaphospholo[4,5-a]pyridine can be compared with other diazaphospholes, such as:
[1,2,3]Diazaphosphole: Another well-studied class of diazaphospholes with different structural properties.
[1,3,2]Diazaphospholo[4,5-b]pyridine: A similar compound with variations in the ring structure and substituents.
Eigenschaften
CAS-Nummer |
107700-34-5 |
---|---|
Molekularformel |
C6H5N2P |
Molekulargewicht |
136.09 g/mol |
IUPAC-Name |
[1,4,2]diazaphospholo[4,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-5-9-7-6(8)3-1/h1-5H |
InChI-Schlüssel |
LZCMWPFVHHZRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NP=CN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.